N,N'-Diphenylguanidine monohydrochloride

説明

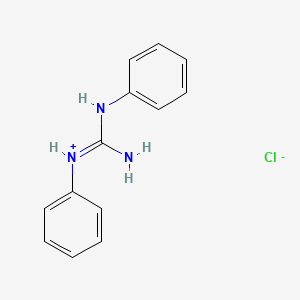

N,N’-Diphenylguanidine monohydrochloride is a chemical compound with the molecular formula C13H13N3.HCl and a molecular weight of 247.723 g/mol . It is commonly used in various industrial and research applications due to its unique chemical properties.

準備方法

The synthesis of N,N’-Diphenylguanidine monohydrochloride typically involves the reaction of diphenylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the monohydrochloride salt . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the compound.

化学反応の分析

N,N’-Diphenylguanidine monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions typically yield amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemistry

- Complexing Agent : Used for detecting metals and organic bases.

- Reagent in Organic Synthesis : Acts as a building block for synthesizing more complex molecules.

Biology

- Enzyme Inhibition Studies : Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

- Protein Interaction Studies : Used to explore the interactions between proteins and small molecules.

Medicine

- Dermatological Sensitizer : Evaluated in clinical patch tests for skin sensitization potential.

- Reproductive Toxicity Studies : Research indicates potential adverse effects on reproductive health based on animal studies .

Industry

- Vulcanization Accelerator : Widely used in rubber manufacturing to enhance the stability and durability of rubber products. It facilitates cross-linking by forming complexes with sulfur during the vulcanization process .

Acute Toxicity Study

Research has shown that exposure to high doses may result in decreased body weight gain and food consumption in animal models. A no-observed-adverse-effect level (NOAEL) was established at 500 ppm based on these findings .

Reproductive Toxicity Study

In a study involving mice, significant decreases in fertility indices were observed at higher doses, indicating potential reproductive toxicity. The study highlighted alterations in reproductive organs and reduced sperm motility at elevated concentrations .

Environmental Impact Study

The compound degrades slowly in the environment and poses moderate toxicity risks to aquatic life. However, bioaccumulation is not expected under normal usage conditions .

作用機序

The mechanism of action of N,N’-Diphenylguanidine monohydrochloride involves its interaction with various molecular targets. In the vulcanization process, it acts as an accelerator by forming complexes with sulfur, facilitating the cross-linking of rubber molecules . In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby affecting their activity .

類似化合物との比較

N,N’-Diphenylguanidine monohydrochloride can be compared with other guanidine derivatives such as:

1,3-Diphenylguanidine: Similar in structure but lacks the hydrochloride group, making it less soluble in water.

N,N’-Diphenylguanidine monohydrobromide: Similar in structure but contains a bromide ion instead of chloride, which can affect its reactivity and solubility.

N,N’-Diphenylguanidine sulfate: Contains a sulfate group, which can influence its chemical properties and applications.

N,N’-Diphenylguanidine monohydrochloride is unique due to its specific solubility and reactivity properties, making it suitable for a wide range of applications in different fields.

生物活性

N,N'-Diphenylguanidine monohydrochloride (DPG) is a chemical compound widely used in various industrial applications, particularly in the rubber industry as an accelerator in the vulcanization process. However, its biological activity and potential health effects have garnered attention in scientific research. This article provides a comprehensive overview of the biological activities associated with DPG, including its toxicity, interactions with biological systems, and implications for human health and the environment.

- Molecular Formula : C13H13N3·HCl

- Molecular Weight : 247.723 g/mol

- Appearance : White solid, often in granule form, with a slight odor.

Synthesis

DPG is typically synthesized through the reaction of diphenylamine with cyanamide under acidic conditions, resulting in the formation of the guanidine derivative. The synthesis process emphasizes controlling reaction conditions to achieve high yields and purity.

Toxicity

DPG exhibits significant toxicity when ingested, classified under acute toxicity categories indicating harmful effects if swallowed. Long-term exposure may lead to skin sensitization and potential reproductive toxicity as observed in animal studies. Notably, it has been shown to cause:

- Acute Toxicity : Symptoms include reduced appetite, weakness, and in severe cases, death .

- Reproductive Toxicity : Studies indicate reduced sperm counts and testis weights in male mice exposed to DPG, alongside developmental issues in offspring .

- Environmental Toxicity : DPG poses moderate toxicity to aquatic organisms, necessitating careful handling and disposal to mitigate ecological risks.

DPG's mechanism of action involves its interaction with various biological targets. It has been shown to affect cell membranes and may exhibit cytotoxic effects at certain concentrations. The compound's ability to form complexes with sulfur enhances its role as an accelerator during rubber vulcanization but raises concerns regarding its safety profile for industrial use.

Case Studies and Research Findings

Several studies have investigated the biological effects of DPG:

- Acute Toxicity Study :

- Reproductive Toxicity Study :

- Environmental Impact Study :

Comparative Analysis

To better understand DPG's biological activity, it can be compared with other guanidine derivatives:

| Compound Name | Structure Similarity | Solubility | Biological Activity |

|---|---|---|---|

| 1,3-Diphenylguanidine | Similar | Less soluble | Lower toxicity profile |

| N,N'-Diphenylguanidine monohydrobromide | Similar | Varies | Potentially different reactivity |

| N,N'-Diphenylguanidine sulfate | Contains sulfate | Varies | Different applications due to sulfate group |

特性

IUPAC Name |

[amino(anilino)methylidene]-phenylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3.ClH/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H3,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDHGYYAGIASNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=[NH+]C2=CC=CC=C2)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102-06-7 (Parent) | |

| Record name | Guanidine, N,N'-diphenyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024245270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Guanidine, N,N'-diphenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

52392-53-7, 24245-27-0 | |

| Record name | Guanidine, N,N′-diphenyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52392-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylguanidinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24245-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, N,N'-diphenyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024245270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, N,N'-diphenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-diphenylguanidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。